molecular formula C17H18N2O4S B6617914 benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate CAS No. 1461713-83-6

benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate

Cat. No.: B6617914
CAS No.: 1461713-83-6
M. Wt: 346.4 g/mol
InChI Key: ADERCSKVGXEMKK-UHFFFAOYSA-N
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Description

Benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C17H18N2O4S and a molecular weight of 346.40 g/mol . This compound is characterized by the presence of an azetidine ring, a benzyl group, and a phenylsulfamoyl group.

Biological Activity

Benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an azetidine ring with a benzyl group and a phenylsulfamoyl moiety. The presence of these functional groups contributes to its biological activities, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound may exhibit:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism .
  • Antimicrobial Properties : The sulfamoyl group is known for its antibacterial activity, suggesting that this compound could have similar effects against various pathogens .

1. In Vitro Studies

Recent studies have demonstrated that derivatives of azetidine compounds can exhibit significant biological activities. For instance, a related compound showed potent α-glucosidase inhibition with an IC50 value of 49.40 μM, indicating that structural modifications can enhance bioactivity .

2. Case Studies

In a case study involving the synthesis and evaluation of related compounds, researchers found that modifications to the azetidine structure led to varying degrees of biological activity. This highlights the importance of structure-activity relationships (SAR) in developing effective therapeutic agents.

3. Toxicity Assessment

Safety profiles are critical for any drug candidate. In studies assessing toxicity, compounds similar to this compound demonstrated low cytotoxicity towards human cell lines at concentrations up to 5200 μM . This suggests a favorable safety margin for further development.

Data Summary

Property Value/Description
Molecular FormulaC15H16N2O3S
IC50 (α-glucosidase)49.40 μM (related compounds)
Cytotoxicity (human cells)Non-toxic up to 5200 μM
Potential ApplicationsAntimicrobial, antidiabetic

Properties

IUPAC Name

benzyl 3-(phenylsulfamoyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17(23-13-14-7-3-1-4-8-14)19-11-16(12-19)24(21,22)18-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADERCSKVGXEMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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